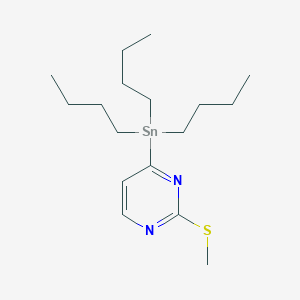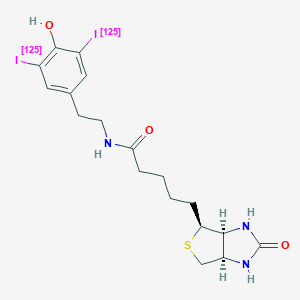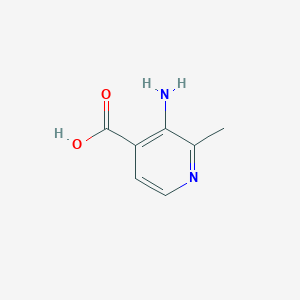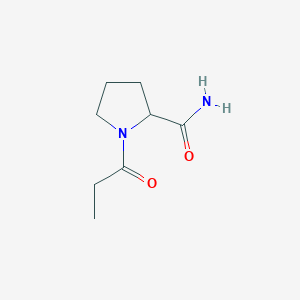
1-Propionylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propionylpyrrolidine-2-carboxamide, also known as Pyrrolidinyl Valerophenone or PVP, is a synthetic compound that belongs to the class of cathinones. It is a designer drug that has been widely used as a stimulant and psychoactive substance. PVP has been found to have a high potential for abuse and addiction, and its use has been associated with adverse health effects. Despite these risks, PVP has been the subject of extensive scientific research, particularly in the fields of pharmacology and toxicology.
Wirkmechanismus
PVP acts as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for its stimulant properties and its potential for abuse and addiction. PVP has also been found to have a high affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The use of PVP has been associated with a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been found to cause vasoconstriction, which can lead to tissue damage and organ failure. PVP has been shown to have neurotoxic effects, particularly in the dopaminergic system, which may contribute to its potential for addiction and other adverse health effects.
Vorteile Und Einschränkungen Für Laborexperimente
PVP has several advantages for use in laboratory experiments, including its well-established synthesis method and its ability to act as a dopamine reuptake inhibitor. However, its potential for abuse and addiction, as well as its adverse health effects, limit its use in clinical and research settings.
Zukünftige Richtungen
There are several future directions for research on PVP, including the development of new synthesis methods that may reduce its potential for abuse and addiction. Additionally, further studies are needed to better understand its mechanism of action and its potential therapeutic applications. Finally, research is needed to develop effective treatments for PVP addiction and other adverse health effects associated with its use.
Synthesemethoden
PVP is synthesized by the reaction of 2-bromovalerophenone with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified by recrystallization to obtain pure PVP. This synthesis method has been well-established and is widely used in the production of PVP for research purposes.
Wissenschaftliche Forschungsanwendungen
PVP has been extensively studied for its pharmacological properties, including its effects on the central nervous system and its potential therapeutic applications. It has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This mechanism of action has been linked to its stimulant properties and its potential for abuse and addiction.
PVP has also been studied for its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders. However, due to its high potential for abuse and addiction, its clinical use has been limited.
Eigenschaften
CAS-Nummer |
122000-62-8 |
|---|---|
Produktname |
1-Propionylpyrrolidine-2-carboxamide |
Molekularformel |
C8H14N2O2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
1-propanoylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H14N2O2/c1-2-7(11)10-5-3-4-6(10)8(9)12/h6H,2-5H2,1H3,(H2,9,12) |
InChI-Schlüssel |
MYHAGSBBAMIZGD-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCCC1C(=O)N |
Kanonische SMILES |
CCC(=O)N1CCCC1C(=O)N |
Synonyme |
2-Pyrrolidinecarboxamide,1-(1-oxopropyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



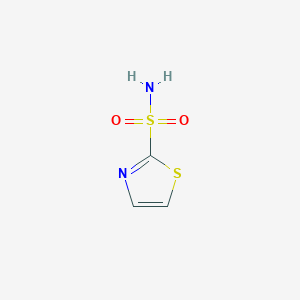
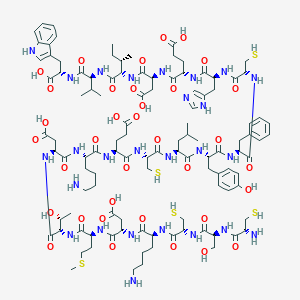
![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B40781.png)
![Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate](/img/structure/B40782.png)
![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI)](/img/structure/B40783.png)
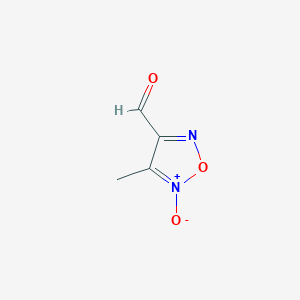
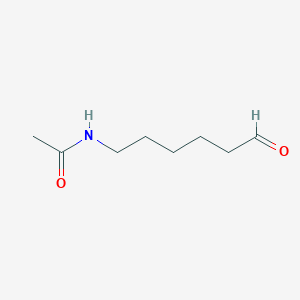
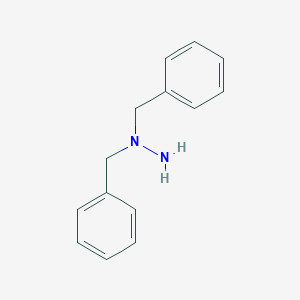
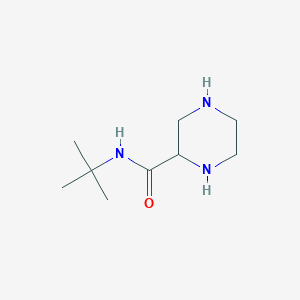
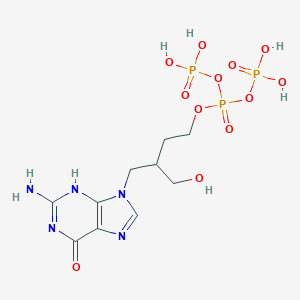
![Pyrido[2,3-b]pyrazine-2,3-dione, 4-ethyl-1,4-dihydro-(9CI)](/img/structure/B40796.png)
